Enhanced Lipophilicity (XLogP 2.5) vs. Des-Phenyl Analog for Superior Membrane Permeability Prediction
The target compound exhibits a computed XLogP of 2.5, a 3-unit increase over its des-phenyl analog (5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine, which has an XLogP of -0.5 [1][2]. This places the target in the optimal lipophilicity range (XLogP 1-4) for membrane passive diffusion, whereas the analog is too polar to efficiently cross biological membranes without active transport or formulation assistance [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 2.5 |
| Comparator Or Baseline | (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine: XLogP = -0.5 |
| Quantified Difference | ΔXLogP = +3.0 (500-fold increase in theoretical octanol/water partition coefficient) |
| Conditions | Computational prediction (XLogP3 3.0 algorithm, PubChem/IDRBLab) |
Why This Matters
This difference predicts a non-linear improvement in passive membrane permeability, making the target compound a more suitable starting point for cell-based phenotypic screening and intracellular target modulation without prodrug strategies.
- [1] Drug Information Database. Entry for C14H13N5: XLogP 2.5. IDRBLab. View Source
- [2] PubChem. (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine; CID 62951480, Computed XLogP3-AA = -0.5. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
